N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide (CAS 2192746-53-3) is a small-molecule sulfonamide-pyrimidine hybrid with molecular formula C₁₄H₁₇N₃O₃S and molecular weight 307.37 g·mol⁻¹. The compound incorporates a 2-methoxy-4,6-dimethylpyrimidin-5-yl core coupled via a sulfonamide (–SO₂NH–) bridge to a 3-methylphenyl ring.

Molecular Formula C14H17N3O3S
Molecular Weight 307.37
CAS No. 2192746-53-3
Cat. No. B2632128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide
CAS2192746-53-3
Molecular FormulaC14H17N3O3S
Molecular Weight307.37
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NC2=C(N=C(N=C2C)OC)C
InChIInChI=1S/C14H17N3O3S/c1-9-6-5-7-12(8-9)21(18,19)17-13-10(2)15-14(20-4)16-11(13)3/h5-8,17H,1-4H3
InChIKeyKMIDKYAYROSBSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide (CAS 2192746-53-3): Procurement-Relevant Identity and Physicochemical Profile


N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide (CAS 2192746-53-3) is a small-molecule sulfonamide-pyrimidine hybrid with molecular formula C₁₄H₁₇N₃O₃S and molecular weight 307.37 g·mol⁻¹ [1]. The compound incorporates a 2-methoxy-4,6-dimethylpyrimidin-5-yl core coupled via a sulfonamide (–SO₂NH–) bridge to a 3-methylphenyl ring [1]. Computed physicochemical descriptors include XLogP3-AA = 2.2, topological polar surface area (TPSA) = 89.6 Ų, one hydrogen-bond donor, six hydrogen-bond acceptors, and four rotatable bonds [1]. The compound is catalogued under PubChem CID 122302657 and bears synonym identifiers AKOS032785686 and F6577-1678 [1].

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide: Why In-Class Sulfonamide-Pyrimidine Analogs Cannot Be Interchanged


Within the sulfonamide-pyrimidine chemical space, even minor modifications to the substitution pattern of the benzenesulfonamide ring or the pyrimidine core can produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and steric bulk, which in turn modulate target binding, selectivity, and pharmacokinetic behaviour. The specific 3-methyl substitution on the phenyl ring of 2192746-53-3 generates a distinct electronic and steric environment compared to 4-methyl, 3,4-dimethyl, or 4-methoxy analogs [1]; the 2-methoxy group on the pyrimidine further differentiates it from 2-unsubstituted or 2-alkoxyalkyl variants [2]. These structural nuances mean that generic replacement with a closely related sulfonamide-pyrimidine cannot guarantee equivalent assay readouts, target engagement, or solubility characteristics. The quantitative evidence that follows substantiates where differentiation claims can and cannot be made given current public data.

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Lipophilicity (XLogP3-AA) Differentiation Against 4-Methoxy and 3,4-Dimethyl Phenyl Analogs

The computed XLogP3-AA value of 2192746-53-3 is 2.2 [1]. Replacing the 3-methyl group with a 4-methoxy substituent (yielding 4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide) is expected to lower logP to approximately 1.5–1.8 based on the π-value contribution of –0.02 for OCH₃ vs. +0.52 for CH₃ on an aromatic ring [2]. Conversely, introducing a second methyl group at the 4-position (3,4-dimethyl analog) is expected to raise logP to approximately 2.6–2.9 [2]. The 3-methyl substituent therefore occupies a moderate-lipophilicity niche that may balance membrane permeability against aqueous solubility differently than more hydrophilic (4-OCH₃) or more hydrophobic (3,4-diCH₃) variants.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Count Differentiation Against N-Alkylated Sulfonamide Analogs

2192746-53-3 possesses exactly one hydrogen-bond donor (HBD = 1), located on the sulfonamide –NH– group [1]. In contrast, N-methylated sulfonamide analogs (where the –SO₂NH– is replaced by –SO₂NCH₃–) would have HBD = 0, whereas primary sulfonamide analogs (where the pyrimidine-N-sulfonamide bond is replaced by an unsubstituted –SO₂NH₂) would have HBD = 2. The single HBD of 2192746-53-3 is structurally essential for forming a directed hydrogen bond with target protein backbone or side-chain acceptors while avoiding the additional desolvation penalty that a second donor would incur. This property is encoded in the structure and is not found in N-alkylated or primary-sulfonamide variants.

Hydrogen bonding Permeability Target engagement

Topological Polar Surface Area (TPSA) and Rotatable Bond Count Differentiation for CNS vs. Peripheral Target Screening Libraries

The computed TPSA of 2192746-53-3 is 89.6 Ų with four rotatable bonds [1]. This places the compound near the upper boundary of the CNS multiparameter optimization (MPO) desirability window (TPSA < 90 Ų is generally desirable for CNS penetration) [2]. By comparison, the 4-methoxy analog would have TPSA ≈ 98.8 Ų (due to the additional oxygen atom), potentially exceeding the CNS-favorable range, while the 3,4-dimethyl analog would retain TPSA ≈ 89.6 Ų but with increased lipophilicity. The intermediate TPSA and rotatable bond count of 2192746-53-3 suggest balanced physicochemical properties suitable for both CNS and peripheral target screening, whereas more polar analogs may be preferentially excluded from CNS-targeted libraries.

CNS drug-likeness Blood-brain barrier penetration Library design

Rotatable Bond Count and Molecular Flexibility in the Context of Target-Binding Entropy

2192746-53-3 contains four rotatable bonds (three from the sulfonamide-phenyl linkage plus the methoxy C–O bond) [1], placing it in a moderate-flexibility category. Analogs with additional ring substituents (e.g., 4-ethoxy or 4-propoxy groups) would increase the rotatable bond count to 5 or 6, incurring a larger conformational entropy penalty upon target binding. Conversely, analogs lacking the 2-methoxy group on the pyrimidine would reduce rotatable bonds to 3. The four-rotatable-bond count of 2192746-53-3 represents a compromise between sufficient flexibility to adapt to diverse binding pockets and limited entropic cost, which may manifest as more favourable ligand efficiency indices compared to more flexible analogs.

Molecular flexibility Binding entropy Ligand efficiency

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide: Evidence-Grounded Application Scenarios for Scientific Procurement


Physicochemical Reference Standard for Sulfonamide-Pyrimidine Library Design

The well-defined and publicly available computed properties (XLogP = 2.2, TPSA = 89.6 Ų, HBD = 1, nRotB = 4) of 2192746-53-3 [1] make it suitable as a physicochemical benchmark when designing focused libraries of sulfonamide-pyrimidine analogs. Procurement for this purpose is justified when the objective is to calibrate computational models or to serve as a neutral reference point against which more polar (e.g., 4-methoxy) or more hydrophobic (e.g., 3,4-dimethyl) analogs can be compared.

CNS MPO-Compliant Screening Candidate

With TPSA of 89.6 Ų and XLogP of 2.2, 2192746-53-3 falls within the favourable CNS MPO desirability range (TPSA < 90 Ų, logP 1–3) [1][2]. Procurement for CNS-targeted high-throughput screening campaigns is supported when the goal is to populate libraries with compounds that have a computed probability of CNS penetration. The 3-methyl substitution pattern provides an intermediate hydrophobicity profile that may avoid the excessive lipophilicity of 3,4-dimethyl analogs.

Single-Hydrogen-Bond-Donor Probe for Target Engagement Studies

The presence of exactly one hydrogen-bond donor (the sulfonamide –NH–) [1] makes 2192746-53-3 a useful probe for investigating the contribution of a single directed H-bond in target-ligand interactions. Procurement for biophysical assays (e.g., ITC, SPR, X-ray crystallography) can be justified when comparing binding thermodynamics against matched molecular pairs that differ only in HBD count (e.g., N-methylated or primary sulfonamide variants).

Building Block for Sulfonamide-Pyrimidine Focused Library Synthesis

The compound's structure, featuring a 5-aminopyrimidine core protected as the sulfonamide, positions it as a potential intermediate for further derivatization. The 3-methylphenylsulfonyl group can be cleaved under appropriate conditions to liberate the 5-aminopyrimidine, enabling subsequent functionalization. Procurement for medicinal chemistry programs developing novel pyrimidine-based kinase inhibitors or GPCR modulators may be warranted where the sulfonamide serves as a synthetic handle rather than a terminal pharmacophore.

Quote Request

Request a Quote for N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.